molecular formula C20H18N4O4S2 B2597561 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 868974-77-0

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No. B2597561
CAS RN: 868974-77-0
M. Wt: 442.51
InChI Key: JZGSLZPGNLPEOH-UHFFFAOYSA-N
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Description

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H18N4O4S2 and its molecular weight is 442.51. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

  • A study by Yurttaş, Tay, and Demirayak (2015) synthesized derivatives of N-[4-(benzothiazole-2-yl)phenyl]acetamide, including compounds structurally related to N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide. These compounds showed considerable anticancer activity against various cancer cell lines, highlighting their potential in antitumor research (Yurttaş, Tay, & Demirayak, 2015).

Glutaminase Inhibition

  • Shukla et al. (2012) conducted a study involving BPTES analogs, which are structurally similar to the chemical . These analogs act as glutaminase inhibitors and have shown potential in inhibiting the growth of lymphoma B cells in vitro and in a mouse xenograft model. This application is relevant in cancer research, particularly in exploring therapeutic strategies (Shukla et al., 2012).

Antibacterial Activity

  • Abbasi et al. (2016) investigated the antibacterial potential of N-substituted sulfonamides bearing a benzodioxane moiety. The study synthesized compounds related to this compound, which exhibited potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains (Abbasi et al., 2016).

Antioxidant Properties

  • Hossan (2020) synthesized derivatives of 5-arylazo-2-chloroacetamido-4-methylthiazole, similar in structure to the compound . These compounds were evaluated for their antioxidant activity, providing insights into potential applications in oxidative stress-related disorders (Hossan, 2020).

Anticonvulsant Activities

  • Kohn et al. (1993) explored the anticonvulsant activities of alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives, which are structurally related to the target compound. These derivatives showed promising results in tests for maximal electroshock-induced seizures in mice, suggesting potential applications in epilepsy and seizure disorders (Kohn et al., 1993).

Alpha-Glucosidase and Acetylcholinesterase Inhibition

  • A study by Abbasi et al. (2019) synthesized new sulfonamides with benzodioxane and acetamide moieties for enzyme inhibitory potential. This research is relevant in exploring treatments for diseases like diabetes and Alzheimer's, where enzyme inhibition plays a key role (Abbasi et al., 2019).

properties

IUPAC Name

N-[5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4S2/c25-17(10-13-4-2-1-3-5-13)22-19-23-24-20(30-19)29-12-18(26)21-14-6-7-15-16(11-14)28-9-8-27-15/h1-7,11H,8-10,12H2,(H,21,26)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZGSLZPGNLPEOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C(S3)NC(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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